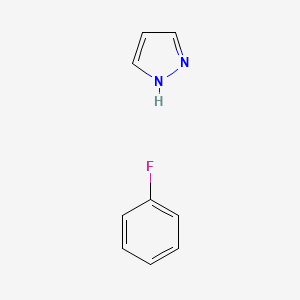

fluorobenzene;1H-pyrazole

Description

Evolution and Academic Significance of Organofluorine Chemistry in Heterocyclic Compounds

The field of organofluorine chemistry, which studies organic compounds containing fluorine, has become a cornerstone of modern chemical science, largely due to the profound impact of fluorination on the properties of molecules. numberanalytics.comresearchgate.net The introduction of fluorine, the most electronegative element, into an organic molecule can dramatically alter its physical, chemical, and biological characteristics. numberanalytics.comchinesechemsoc.org The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds known, which imparts significant stability to fluorinated compounds. chinesechemsoc.org These unique properties have led to the widespread application of organofluorine compounds, with estimates suggesting that 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.comchinesechemsoc.orgnih.gov

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental building blocks in nature and synthetic chemistry. numberanalytics.com They are indispensable components of many essential biomolecules and form the core of numerous pharmaceutical agents. mdpi.comnih.gov When the principles of organofluorine chemistry are applied to these heterocyclic scaffolds, the resulting molecules often exhibit enhanced properties. beilstein-journals.orgnih.gov The incorporation of fluorine can improve crucial pharmacological parameters such as metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. numberanalytics.comrsc.org This strategic use of fluorine has been a major driver in drug discovery and the development of advanced materials, including liquid crystals and polymers for organic light-emitting diodes (OLEDs). numberanalytics.com Despite the advantages, the synthesis of fluorinated heterocycles presents challenges, including the high reactivity of fluorinating agents and the difficulty of controlling the position of fluorine substitution (regioselectivity). numberanalytics.com

Academic Relevance of Fluorobenzene (B45895) and 1H-Pyrazole Integration as Advanced Scaffolds

The integration of a fluorobenzene ring with a 1H-pyrazole nucleus creates a hybrid scaffold that has garnered significant academic and industrial interest. mdpi.com Pyrazole (B372694), a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its versatile biological activities. mdpi.comnih.gov The pyrazole core is metabolically stable and serves as a versatile framework for creating complex and diverse molecular architectures. nih.govresearchgate.net

When a fluorobenzene moiety is attached to the pyrazole ring, the resulting fluoroaryl pyrazole scaffold combines the benefits of both components. The fluorine atom can significantly influence the molecule's properties, including its acidity, lipophilicity, and ability to form hydrogen bonds. mdpi.commdpi.com These modifications can enhance the molecule's interaction with biological targets like enzymes and receptors. mdpi.com For example, attaching halogen atoms like fluorine to organic frameworks is a known strategy to improve the bioavailability of compounds. mdpi.com The resulting scaffolds are explored for a wide range of applications, from kinase inhibitors for cancer therapy to agents for treating neurodegenerative diseases like Alzheimer's. mdpi.comrsc.org The fluorophenyl pyrazole structure is also a key component in the development of agrochemicals, such as fungicides. mdpi.com

Current Research Landscape and Emerging Trends in Fluoroaryl Pyrazole Synthesis and Characterization

The synthesis of pyrazole derivatives, including those bearing a fluoroaryl group, is a highly active area of research. mdpi.comresearchgate.net The most fundamental method for creating the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. mdpi.com However, achieving specific substitution patterns (regioselectivity) can be a challenge with this classic method. mdpi.com

Modern synthetic chemistry has introduced more advanced and efficient methods. Recent progress includes the use of transition-metal catalysts, such as palladium and copper, to facilitate the construction of the pyrazole ring with high regioselectivity. mdpi.commdpi.com One-pot multicomponent processes are also gaining popularity as they allow for the rapid assembly of complex pyrazole derivatives from simple precursors. mdpi.com For the specific synthesis of fluoroaryl pyrazoles, a key strategy involves the 1,3-dipolar cycloaddition of sydnones (mesoionic heterocyclic compounds) bearing a fluorophenyl group with an appropriate dipolarophile. mdpi.com Another approach is the silver-catalyzed reaction of trifluoromethylated ynones with aryl hydrazines to produce 3-CF3-pyrazoles. mdpi.com

The characterization of these newly synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS). researchgate.net For unambiguous structural determination, single-crystal X-ray diffraction analysis is the gold standard, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.com

Data Tables

Table 1: Synthetic Methods for Fluoroaryl Pyrazole Derivatives

| Method | Precursors | Catalyst/Reagent | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | 3-(2-Fluorophenyl)sydnone, Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Toluene or Xylene (solvent) | Good yields for 1-(2-fluorophenyl)pyrazoles. | mdpi.com |

| Silver-Catalyzed Reaction | Trifluoromethylated ynones, Aryl hydrazines | Silver (Ag) catalyst | Efficient synthesis of 3-CF3-pyrazoles. | mdpi.com |

| Copper-Catalyzed Three-Component Reaction | β-dimethylamino vinyl ketones, Aryl halides, Hydrazine | Copper (Cu) catalyst | High yields and excellent regioselectivity for N-substituted pyrazoles. | mdpi.com |

| Suzuki Cross-Coupling | 5-bromopyrimidine, Fluoroaryl boronic acids | Palladium (Pd) catalyst | Synthesis of 5-(fluoroaryl) substituted pyrimidines. | researchgate.net |

Table 2: Characterization Techniques for Fluoroaryl Pyrazoles

| Technique | Information Obtained | Reference(s) |

| NMR Spectroscopy | ||

| ¹H NMR | Confirms the presence and environment of hydrogen atoms. | mdpi.comresearchgate.net |

| ¹³C NMR | Confirms the carbon framework of the molecule. | researchgate.net |

| ¹⁹F NMR | Directly observes the fluorine atom, confirming its presence and chemical environment. | |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (HR-MS). | researchgate.net |

| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | researchgate.net |

| Single-Crystal X-ray Diffraction | Provides the exact 3D structure, including bond lengths, angles, and intermolecular interactions like halogen bonding. | mdpi.com |

Structure

2D Structure

Properties

CAS No. |

835653-12-8 |

|---|---|

Molecular Formula |

C9H9FN2 |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

fluorobenzene;1H-pyrazole |

InChI |

InChI=1S/C6H5F.C3H4N2/c7-6-4-2-1-3-5-6;1-2-4-5-3-1/h1-5H;1-3H,(H,4,5) |

InChI Key |

VUUCETGJIVJPPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)F.C1=CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Fluorobenzene Appended 1h Pyrazoles

Strategies for C-F Bond Formation within Pyrazole (B372694) Scaffolds

This approach involves the synthesis of a pyrazole core, often bearing a phenyl or other aromatic substituent, followed by the selective introduction of a carbon-fluorine bond. This late-stage fluorination is advantageous for diversifying analogues from a common intermediate.

Direct fluorination introduces a fluorine atom onto the pyrazole heterocycle or an appended aromatic ring through the substitution of a C-H bond.

Electrophilic fluorination is one of the most common methods for the direct introduction of fluorine due to the availability of stable and easy-to-handle reagents. brynmawr.edu N-fluorinating agents, characterized by a weak N-F bond, act as a source of an electrophilic fluorine cation ("F+").

N-Fluorobenzenesulfonimide (NFSI) is a mild and effective reagent for the fluorination of various organic compounds, including pyrazoles. brynmawr.eduacs.org The reaction often proceeds via a direct lithiation/fluorination sequence. For instance, treatment of N-substituted pyrazoles with n-butyllithium (nBuLi) generates a pyrazole anion, which then reacts with NFSI to selectively introduce a fluorine atom at the C5-position in moderate to good yields. rsc.org This method has been successfully applied to the synthesis of N-aryl and N-alkyl substituted 5-fluoropyrazoles. rsc.org Notably, the choice of substrate is crucial; N-aryl substituted pyrazoles with certain substituents on the aryl ring may undergo fluorination on the aryl ring instead of the pyrazole core. rsc.org This methodology was famously used in the high-yield preparation of the commercial fungicide Penflufen. rsc.org

Selectfluor™ (F-TEDA-BF4) is another widely used, powerful electrophilic fluorinating agent. researchgate.net It is known for its effectiveness in fluorinating a variety of aromatic and heterocyclic compounds. researchgate.netrsc.org The fluorination of pyrazoles with Selectfluor™ typically occurs at the C4 position. sci-hub.se For example, metal-free electrophilic fluorination of pyrazoles featuring a methylene (B1212753) group at the C-4 position can lead to 4-fluoro-pyrazole products through an unexpected C-C bond cleavage, with yields ranging from moderate to good. thieme-connect.comthieme-connect.com In some cases, depending on the substituents, the reaction can yield 4,4-difluoro-1H-pyrazoles in addition to the desired 4-fluoropyrazole derivatives. researchgate.net Microwave irradiation has been shown to accelerate the fluorination of pyrazoles with Selectfluor™, reducing reaction times from hours to minutes. researchgate.net

| Reagent | Substrate Type | Product | Yield | Reference |

|---|---|---|---|---|

| NFSI / nBuLi | N-Aryl/N-Alkyl Pyrazoles | 5-Fluoropyrazoles | Moderate to Good | rsc.org |

| Selectfluor™ | 3,5-Disubstituted Pyrazoles | 4-Fluoropyrazoles | Up to 67% | rsc.org |

| Selectfluor™ | 4-(Hydroxymethyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole | 4-Fluoro-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole | 65% | thieme-connect.com |

| Selectfluor™ (Microwave) | 1-Aryl-3,5-substituted Pyrazoles | 4-Fluorinated Pyrazoles | Up to 60% | researchgate.net |

Radical fluorination offers an alternative pathway to C-F bond formation. While less common than electrophilic methods for direct C-H fluorination of pyrazoles, certain strategies have been developed. These methods often involve radical cyclization reactions where a fluorinated radical is used to construct the heterocyclic ring. olemiss.edu For example, a catalytic redox cycle involving ruthenium has been used to generate a dibromofluoromethyl radical, which then catalyzes a cyclization reaction to form a 4-fluoropyrazole. olemiss.edu However, this specific approach is limited by the need for an alkyl substituent and the use of an expensive ruthenium catalyst. olemiss.edu Other reports mention the use of radical fluorination reagents for modifying pyrazoles, but detailed examples of direct C-H fluorination on the pyrazole ring via a radical mechanism are not as prevalent as electrophilic approaches. researchgate.net

Elemental fluorine (F₂) is the most potent and direct fluorinating agent. However, its high reactivity and the hazardous nature of the gas require specialized equipment and handling procedures, limiting its widespread use in standard laboratory settings. rsc.orgbeilstein-journals.org Despite these challenges, methods for the direct fluorination of pyrazoles using diluted elemental fluorine have been developed. sci-hub.sebeilstein-journals.org

Typically, a stream of 10% F₂ diluted with nitrogen gas is passed through a solution of the pyrazole substrate in a suitable solvent like acetonitrile (B52724) or formic acid. sci-hub.sebeilstein-journals.org This reaction can produce 4-fluoropyrazoles, although it often results in a mixture of mono- and di-fluorinated products. sci-hub.se The selectivity and yield are highly dependent on the substrate; for instance, 3,5-dimethylpyrazole (B48361) was reported to decompose under these conditions. sci-hub.se To improve safety and control, continuous flow methodologies have been explored, which allow for the controlled reaction of substrates with elemental fluorine in microreactors. beilstein-journals.org This technique has been successfully used for the synthesis of 4-fluoro-3,5-dimethyl-1H-pyrazole from pentane-2,4-dione and hydrazine (B178648) in a continuous gas/liquid-liquid flow process where the diketone is first fluorinated in-situ before condensation. beilstein-journals.org

Building Block Strategies Utilizing Fluorinated Precursors

This synthetic strategy involves constructing the pyrazole ring from precursors that already contain the required fluorine atom or fluorinated group. This approach offers excellent control over the position of the fluorine substituent and is one of the most robust and widely used methods for preparing fluorinated pyrazoles. researchgate.netmdpi.com

The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for forming the pyrazole ring. nih.govmdpi.com The classic reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com To synthesize fluorinated pyrazoles, this method is adapted by using a fluorinated 1,3-dicarbonyl compound or a fluorinated hydrazine.

The reaction of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent, such as a fluorinated β-alkoxyvinyl ketone or a fluorinated enone) with a hydrazine is a common and effective route. sci-hub.senih.gov For example, Junjappa and colleagues demonstrated that a fluorinated vinyl ketone, prepared by treating a vinyl ketone with Selectfluor™, reacts with hydrazine in boiling ethanol (B145695) to yield a fluoropyrazole in good yield. sci-hub.se Similarly, fluorinated 1,3-dicarbonyl compounds can react with arylhydrazines (e.g., phenylhydrazine (B124118) or a substituted fluorophenylhydrazine) to produce N-aryl-fluoropyrazoles. nih.gov This approach provides a modular and highly regioselective pathway to a wide variety of fluorinated pyrazoles, including those appended with fluorobenzene (B45895) rings. mdpi.comnih.gov

| Fluorinated Precursor | Hydrazine Component | Product Type | Yield | Reference |

|---|---|---|---|---|

| Fluoro-substituted vinyl ketone | Hydrazine | Fluoropyrazole | 73% | sci-hub.se |

| α-Perfluoroalkenylated enals | Hydrazine monohydrate | 3-(Perfluoroalkylated)-1H-pyrazoles | 64-84% | mdpi.com |

| Fluorinated enone | Hydrazine | 5-Substituted fluorinated pyrazoles | - | mdpi.com |

| Trifluoromethylated 1,3-dicarbonyls | Hydrazine | Trifluoromethyl-pyrazoles | - | nih.gov |

Condensations of Fluorinated Enones with Hydrazines

The condensation of α,β-unsaturated ketones, or enones, with hydrazine and its derivatives is a foundational method for pyrazole synthesis. When the enone substrate is fluorinated, this reaction provides a direct route to pyrazoles bearing fluoroalkyl groups. The reaction typically proceeds through the formation of a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. mdpi.com

The reaction of fluorinated enones, such as 1,1,1-trifluoro-4-alkoxy-4-aryl-but-3-en-2-ones, with various hydrazines serves as a robust method for creating trifluoromethyl-substituted pyrazoles. ufsm.br For instance, the condensation of these enones with hydrazines can be performed under solvent-free conditions using microwave irradiation to yield either 4,5-dihydro-1H-pyrazoles (pyrazolines) or fully aromatic pyrazoles, depending on the reaction conditions and the nature of the substituents. scielo.br The use of fluorinated enones like (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one in these condensations has also been documented. nih.gov In a study by Gerus and colleagues, a fluoroenone was synthesized and subsequently reacted with hydrazine sulfate (B86663) to afford the corresponding fluoropyrazole in 87% yield. sci-hub.se This approach is versatile, allowing for the synthesis of pyrazoles with substituents at various positions, although it is primarily suited for accessing pyrazoles with a substituent in the 5-position. mdpi.com

Table 1: Examples of Pyrazole Synthesis from Fluorinated Enones and Hydrazines Data based on findings from referenced literature.

| Fluorinated Enone | Hydrazine Derivative | Product | Yield | Reference |

| 1,1,1-trifluoro-4-(4-fluorophenyl)-4-methoxybut-3-en-2-one | 2-Thiophenecarboxylic hydrazide | 1-(2-Thenoyl)-3-(4-fluorophenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole | 78% | ufsm.br |

| 1,1,1-trifluoro-4-phenyl-3-buten-2-one | Phenylhydrazine | 1,5-Diphenyl-3-trifluoromethyl-4,5-dihydro-1H-pyrazole | - | scielo.br |

| Fluoroenone 42 | Hydrazine sulfate | Fluoropyrazole 43 | 87% | sci-hub.se |

Cycloadditions Involving Fluoroalkylated Diazo Compounds

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. When a fluoroalkylated diazo compound is used as the 1,3-dipole, this reaction provides an efficient pathway to fluoroalkyl-substituted pyrazoles. sci-hub.seresearchgate.net

A notable example is the use of 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂), which serves as a valuable building block. acs.org This fluoroalkylated diazoalkane can undergo cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield the corresponding pyrazoline or pyrazole rings. For instance, the reaction of in-situ generated trifluorodiazoethane with styryl derivatives can produce 5-aryl-3-trifluoromethylpyrazoles through a one-pot cycloaddition–isomerization–oxidation sequence. acs.org The use of flow chemistry has been shown to be advantageous for generating fluorinated diazoalkanes, which can then be reacted with alkynes or alkenes in a subsequent cycloaddition step to produce fluorinated pyrazoles and pyrazolines in moderate to excellent yields. mdpi.com

Table 2: Pyrazole Synthesis via Fluoroalkylated Diazo Compounds Data based on findings from referenced literature.

| Fluoroalkylated Diazo Compound | Dipolarophile | Product Type | Yield Range | Reference |

| Fluorinated diazoalkanes | Alkynes | Fluorine-substituted pyrazoles | 64-99% | mdpi.com |

| Fluorinated diazoalkanes | Alkenes | Fluorine-substituted pyrazolines | 59-99% | mdpi.com |

| 2,2,2-Trifluorodiazoethane | Styryl derivatives | 5-Aryl-3-trifluoromethylpyrazoles | Good | acs.org |

Construction of Pyrazole Rings Bearing Fluorobenzene Moieties

The direct incorporation of a fluorobenzene ring onto the pyrazole nucleus during its formation is a highly sought-after synthetic strategy. This can be achieved through various ring-forming reactions where one of the precursors contains the desired fluorophenyl group.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a cornerstone of pyrazole synthesis, offering high efficiency and control over regioselectivity. In this context, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the five-membered pyrazole ring.

A highly effective method for synthesizing pyrazoles with both trifluoromethyl and N-aryl (including fluorophenyl) substituents involves the [3+2] cycloaddition of trifluoroacetonitrile (B1584977) imines with enones. acs.org These reactions often utilize in situ-generated N-aryl nitrile imines derived from trifluoroacetonitrile, which react smoothly with the enone fragment. mdpi.comdntb.gov.ua This cycloaddition typically proceeds with complete regioselectivity and high stereoselectivity, leading to stable pyrazoline cycloadducts. nih.govacs.orgmdpi.com These pyrazolines can then be aromatized, often by treatment with an oxidizing agent like manganese dioxide (MnO₂), to yield the fully substituted pyrazoles. nih.govacs.org The choice of solvent during the oxidation step can influence the final product, sometimes leading to deacylative aromatization. nih.govacs.org

Table 3: [3+2] Cycloaddition of Trifluoroacetonitrile Imines with Enones Data based on findings from referenced literature.

| N-Aryl Nitrile Imine Precursor (Aryl group) | Enone Partner | Key Feature | Product Type | Reference |

| N-Aryl trifluoroacetohydrazonoyl bromide | Levoglucosenone | Exo-selective cycloaddition | Polycyclic pyrazoline | mdpi.com |

| N-Aryl trifluoroacetohydrazonoyl bromide | Chalcones | Fully regio- and diastereoselective | trans-5-Acyl-pyrazolines | nih.govacs.org |

| N-Aryl trifluoroacetohydrazonoyl bromide | Enol ethers | Spontaneous/acid-induced elimination | 3-Trifluoromethylated pyrazoles | rsc.org |

Diazo Compounds with Terminal Alkynes

The 1,3-dipolar cycloaddition between diazo compounds and alkynes is a classic and highly efficient method for synthesizing pyrazoles. researchgate.net This reaction can be performed simply by heating the components, often under solvent-free conditions, to afford pyrazole products in high yields without extensive purification. researchgate.net The regioselectivity of the addition is influenced by steric and electronic factors of both the diazo compound and the alkyne. beilstein-journals.org This method allows for the incorporation of a fluorobenzene moiety by using either a fluorophenyl-substituted diazo compound or a fluorophenyl-substituted alkyne. For example, fluorinated bis(pyrazoles) have been synthesized from fluorinated diethynylbenzene precursors using Sonogashira coupling reactions, which involve chemistry related to this cycloaddition pathway. rsc.org The reaction tolerates a wide range of functional groups, and various catalysts can be employed, although catalyst-free conditions are often successful. researchgate.netorganic-chemistry.org

Table 4: [3+2] Cycloaddition of Diazo Compounds with Terminal Alkynes Data based on findings from referenced literature.

| Diazo Compound | Alkyne | Conditions | Product Type | Reference |

| α-Diazocarbonyl compounds | Various alkynes | Heating, solvent-free | Substituted pyrazoles | researchgate.net |

| In situ generated from N-tosylhydrazones | Terminal alkynes | Basic treatment | 3,5-Disubstituted pyrazoles | beilstein-journals.orgorganic-chemistry.org |

| Sulfoximine diazo compounds | Electron-deficient alkynes | Facile cycloaddition | Pyrazolesulfoximines | acs.org |

| (Diazomethyl)dimethylphosphine oxide | Electron-poor alkynes | In-situ generation, -18 °C | P(O)Me₂-substituted pyrazoles | researchgate.net |

Cyclocondensation Reactions

Cyclocondensation reactions, particularly the Knorr pyrazole synthesis, represent the most traditional and widely used method for forming pyrazole rings. beilstein-journals.org This strategy involves the reaction of a 1,3-dielectrophilic species with a hydrazine derivative. mdpi.com To synthesize fluorobenzene-appended pyrazoles, either the 1,3-dicarbonyl compound (or its equivalent) or the hydrazine must contain a fluorophenyl group.

This method is highly versatile, utilizing various 1,3-dicarbonyl equivalents such as β-alkoxyvinyl ketones, enaminones, and ynones. sci-hub.se For example, 1,1,1-trifluoro-4-methoxy-alken-2-ones can undergo cyclocondensation with phenylhydrazine to produce 1-phenyl-5-(trifluoromethyl)-1H-pyrazoles. rsc.org Subsequent functionalization of these pyrazoles is a common strategy. In one instance, a 3-(4-fluorophenyl)pyrazole was prepared and then subjected to bromination. rsc.org Similarly, the reaction of 1,1,1-trifluoro-4-alkoxy-4-(4-fluorophenyl)-but-3-en-2-one with various acyl hydrazides yields the corresponding pyrazoline derivatives, which can be dehydrated to form the aromatic pyrazoles. ufsm.br

Table 5: Pyrazole Synthesis via Cyclocondensation Reactions Data based on findings from referenced literature.

| 1,3-Dielectrophile Precursor | Hydrazine Derivative | Key Feature | Product | Reference |

| 1,1,1-Trifluoro-4-methoxy-alken-2-ones | Phenylhydrazine | Initial cyclocondensation | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazoles | rsc.org |

| 1,1,1-Trifluoro-4-alkoxy-4-(4-fluorophenyl)-but-3-en-2-one | Isonicotinic acid hydrazide | Regiospecific cyclocondensation | 1-(Isonicotinoyl)-3-(4-fluorophenyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole | ufsm.br |

| 1,3-Diketones | Aryl hydrazines | Classic Knorr Synthesis | Mixture of regioisomeric pyrazoles | mdpi.com |

| Enones | Methyl hydrazinocarboxylate | Microwave-assisted, solvent-free | Pyrazolines or Pyrazoles | scielo.br |

Cross-Coupling and C-H Functionalization Strategies for Fluoroaryl Integration

Direct C-H bond functionalization and cross-coupling reactions are powerful tools for introducing fluoroaryl groups onto a pre-formed pyrazole ring or for constructing the pyrazole ring itself.

Palladium-catalyzed C-H bond arylation has emerged as a reliable method for the synthesis of aryl-substituted pyrazoles. academie-sciences.fr The regioselectivity of this reaction can be controlled by using a blocking group at the C4 position of the pyrazole ring, such as a formyl, chloro, or bromo group. academie-sciences.fr An ester group at the C4 position has also been shown to be an effective blocking group, which can be easily removed after arylation. academie-sciences.fr

For example, the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate with 1-bromo-4-fluorobenzene (B142099) can be achieved in 83% yield using a palladium catalyst. academie-sciences.fr The reaction of ethyl 1-methylpyrazole-4-carboxylate with 1-bromo-4-(trifluoromethyl)benzene in the presence of PdCl(C3H5)(dppb) and KOAc in DMA at 150 °C gives the desired C5-arylated pyrazole in 88% yield. academie-sciences.fr

The influence of ortho-substituents on the fluorobenzene ring has also been studied. rsc.org With 2-bromo, 2-chloro, and 2-methoxy substituents, a regioselective arylation at the C3 position (ortho to the fluorine atom) is observed using a diphosphine-palladium catalyst. rsc.org Furthermore, a method for the pyrazole-directed sp3 C-H bond arylation using a Pd(OAc)2 catalyst has been developed for the synthesis of β-phenethylamines. nih.gov

A versatile and rapid microwave-assisted procedure for the palladium-catalyzed direct arylation of heterocycles with aryl bromides has been described, featuring low catalyst loadings and short reaction times. acs.org

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been successfully applied to the synthesis of fluorobenzene-appended pyrazoles. researchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net

For the first time, the Suzuki cross-coupling reaction between fluorobenzene and phenylboronic acid has been accomplished using heterogeneous catalysts. researchgate.net Bulky pyrazole-derived bidentate ligands have been used with a palladium source to efficiently carry out Suzuki coupling with aryl bromides and chlorides. rsc.org For instance, a phenyl-bearing pre-catalyst successfully converted 98% of bromobenzene (B47551) and phenylboronic acid to biphenyl. rsc.org

A series of substituted aryl pyrazoles have been synthesized by employing the Suzuki cross-coupling reaction. nih.gov A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed using the Suzuki–Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by an iron-catalyzed reduction. rsc.org

The following table summarizes selected Suzuki cross-coupling reactions for the synthesis of fluorobenzene-appended pyrazoles:

| Pyrazole Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 precatalyst | 4-Substituted-3,5-dinitropyrazoles | - |

| Bromobenzene | Phenylboronic acid | Phenyl bearing bis(pyrazolyl)palladium(II) complex | Biphenyl | 98% |

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a key method for creating sp-sp2 carbon-carbon bonds and is used to synthesize ethynylated pyrazole systems. nih.gov This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. mdpi.com

A one-pot protocol for the synthesis of 3,5-disubstituted pyrazoles has been developed, starting with an acyl Sonogashira coupling catalyzed by MCM-41-2N-Pd(OAc)2. mdpi.com Another copper-free method utilizes a thiol-functionalized silica (B1680970) gel-supported palladium catalyst for the acyl Sonogashira alkynylation step. mdpi.com

The Sonogashira reaction can be performed under various conditions, and recent advancements have focused on developing more sustainable and efficient catalytic systems, including visible light photoredox catalysts. rsc.org The choice of phosphine (B1218219) ligand in the palladium catalyst can significantly influence the reaction's efficiency, depending on the steric bulk of the acetylene (B1199291) substrate. researchgate.net

While direct examples of Sonogashira coupling to form fluorobenzene-appended pyrazoles were not the primary focus of the provided search results, the general applicability of this reaction to couple aryl halides (including fluorinated ones) with alkynes that could be part of a pyrazole precursor or a pre-formed pyrazole is well-established in organic synthesis. nih.govgelest.com

Advanced Synthetic Techniques and Methodological Innovations

Continuous flow chemistry, often utilizing microreactors, represents a significant advancement in the synthesis of pyrazoles, including fluorinated derivatives. google.com This technique offers advantages over traditional batch production, such as improved safety, efficiency, and scalability. google.com For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP) has been described using a continuous flow process. google.com

Another innovative approach is the direct synthesis of N-substituted pyrazoles from primary amines and 2,4-pentanedione using O-(4-nitrobenzoyl)hydroxylamine. nih.gov This method was successfully applied to the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole from 4-fluoroaniline (B128567) in 60% yield. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including fluorobenzene-appended 1H-pyrazoles. organic-chemistry.orgnih.gov This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times compared to conventional heating methods. organic-chemistry.org

An efficient microwave-assisted method has been developed for the preparation of a series of 1-aryl-1H-pyrazole-5-amines, including those with fluorophenyl substituents. nih.gov In a typical procedure, an α-cyanoketone or 3-aminocrotononitrile (B73559) is reacted with an aryl hydrazine in an acidic aqueous medium. nih.gov The mixture is then subjected to microwave irradiation at elevated temperatures, typically around 150 °C, for a short duration of 10-15 minutes. nih.gov This approach offers high efficiency in terms of both time and resource utilization and employs water as a green solvent. nih.gov The desired products are readily isolated in high yields, often ranging from 70-90%, by simple basification and vacuum filtration. nih.gov This method has proven to be reproducible for a variety of functional groups on the milligram to gram scale. nih.gov

In a specific example, the synthesis of 1-(3-fluorophenyl)-5-(3,4-methylenedioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole was achieved through a microwave-assisted approach. shd-pub.org.rs This highlights the utility of MAOS in preparing complex pyrazoline derivatives. Furthermore, microwave irradiation has been successfully employed in the amination of fluorobenzenes without the need for a catalyst or strong base, which can be a useful step in the synthesis of precursors for fluorobenzene-appended pyrazoles. researchgate.net

The synthesis of a library of pyrazolyl ketones, including N-(4-fluorophenyl)pyrazoles, has also been accomplished using microwave-assisted conditions. tandfonline.com These reactions, involving the coupling of pyrazole precursors with appropriate reagents, were completed in good yields within 20–30 minutes. tandfonline.com

Table 1: Examples of Microwave-Assisted Synthesis of Fluorobenzene-Appended Pyrazoles

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| 3-Aminocrotononitrile, (3-Fluorophenyl)hydrazine | 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | 1 M HCl, H₂O, MW, 150 °C, 10-15 min | 70-90% | nih.gov |

| (E)-1-(3,4-Methylenedioxyphenyl)-3-(2-thienyl)prop-2-en-1-one, (3-Fluorophenyl)hydrazine | 1-(3-Fluorophenyl)-5-(3,4-methylenedioxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole | Not specified | Not specified | shd-pub.org.rs |

| Pyrazole precursor, N-(4-fluorophenyl) reagent | N-(4-fluorophenyl)pyrazole | MW, 20-30 min | Good | tandfonline.com |

Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to scale up reactions efficiently. syrris.jpvapourtec.commt.com This technology involves performing chemical reactions in a continuously flowing stream within a tube or microreactor. syrris.jp

A rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles has been developed. nih.gov This method allows for the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures. nih.gov The process involves the sequential passage of fluorinated amines through reactor coils to mediate diazoalkane formation, followed by a [3+2] cycloaddition with aryl alkynes under catalyst-free conditions. nih.gov This "assembly line" approach enables the synthesis of a diverse range of pyrazoles in short residence times. nih.gov

Another example is a multistep continuous flow process for the four-step conversion of anilines, including fluoroanilines, into pyrazole products. nih.govresearchgate.net This method incorporates in situ diazotization and a metal-free reduction mediated by vitamin C, enhancing the safety profile by avoiding the isolation of unstable hydrazine intermediates. nih.govresearchgate.net The process has been successfully applied to synthesize a variety of N-aryl pyrazoles with yields ranging from 51–76%. mdpi.com

Furthermore, a sequential, continuous flow gas/liquid–liquid/liquid process has been demonstrated for the synthesis of 4-fluoropyrazole derivatives via selective direct fluorination. beilstein-journals.org In this setup, a diketone substrate is first fluorinated in a continuous flow, and the resulting intermediate is then reacted with a hydrazine derivative in a subsequent step to form the fluoropyrazole product. beilstein-journals.org This telescoped process allows for efficient and regioselective C-F bond formation and subsequent cyclization in a single, continuous operation. beilstein-journals.org

Table 2: Continuous Flow Synthesis of Fluorobenzene-Appended Pyrazoles

| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |

| Fluorinated amines, Aryl alkynes | Fluorinated pyrazoles | Sequential reactor coils, elevated temperature | Not specified | nih.gov |

| Fluoroanilines, Pentane-2,4-dione | N-(Fluorophenyl)pyrazoles | Four-step continuous flow, Vitamin C reduction | 51-76% | mdpi.com |

| Pentane-2,4-dione, Fluorine gas, Hydrazine | 4-Fluoro-3,5-dimethylpyrazole | Gas/liquid–liquid/liquid flow, Acetonitrile | High | beilstein-journals.org |

Visible-Light-Induced Photocatalytic Approaches

Visible-light photocatalysis has emerged as a green and sustainable tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. rsc.orgnih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer (SET) or energy transfer processes. nih.govnih.gov

The construction of C-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles like pyrazoles, can be achieved using photocatalysis. rsc.org While direct photocatalytic synthesis of fluorobenzene-appended pyrazoles is an area of ongoing research, the principles of photocatalysis are highly applicable. For instance, photocatalytic methods have been developed for the synthesis of various nitrogenous compounds, highlighting the potential for their application in pyrazole synthesis. rsc.org

One relevant strategy involves the photocatalytic activation of C-F bonds. Research has shown that visible-light photoredox catalysis can enable the cleavage of C-F bonds in polyfluorinated arenes, which can then undergo reactions such as alkylation and arylation. mdpi.com This suggests a potential pathway for the functionalization of fluorobenzene rings that could be incorporated into a pyrazole synthesis.

Furthermore, photocatalysis has been employed for the synthesis of other heterocyclic systems. For example, benzimidazoles have been synthesized from aromatic aldehydes and o-phenylenediamines using fluorescein (B123965) as a metal-free, inexpensive photocatalyst under visible light irradiation. rsc.org This demonstrates the feasibility of using organic dyes as photocatalysts for condensation and cyclization reactions that could be adapted for pyrazole synthesis. The use of TiO₂ as a photocatalyst has also been explored for C-N bond formation, particularly in N-alkylation and heterocycle synthesis, which could be relevant for constructing pyrazole frameworks. frontiersin.org

While specific examples of the complete synthesis of fluorobenzene-appended 1H-pyrazoles using solely visible-light photocatalysis are still emerging, the foundational methodologies for C-N bond formation and C-F bond functionalization under photocatalytic conditions provide a strong basis for future developments in this area. rsc.orgmdpi.com

Organocatalytic and Metal-Free Synthetic Protocols

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry due to its mild reaction conditions and avoidance of toxic metals. rsc.orgnih.govmdpi.com Several metal-free approaches have been successfully applied to the synthesis of pyrazole derivatives.

A transition-metal-free synthesis of substituted pyrazoles has been achieved using calcium carbide as an acetylide source. rsc.org This method involves the reaction of N-tosylhydrazones, which can be derived from fluorinated aldehydes or ketones, with calcium carbide to afford pyrazoles in good yields and with high regioselectivity. rsc.org The reaction proceeds through a [3+2] cycloaddition followed by a nih.govresearchgate.net-sigmatropic rearrangement. rsc.org

Another efficient metal-free approach for synthesizing pyrazoles involves the reaction of aldehyde hydrazones with acetylenic esters in the presence of trifluoroacetic acid. researchgate.net This method demonstrates a broad substrate scope and good functional group tolerance, allowing for the synthesis of a library of pyrazole derivatives in moderate to good yields. researchgate.net

Furthermore, a metal-free N-arylation of pyrazole derivatives has been reported using diaryliodonium salts. nih.gov This reaction can be carried out at room temperature in the presence of a base, such as an aqueous solution of ammonia. nih.gov Notably, the use of fluorobenzene as a solvent has been shown to provide high selectivity in some N-arylation reactions. nih.gov

Organocatalytic approaches have also been developed for the synthesis of chiral pyrazoles. For example, chiral phosphoric acids have been used as versatile organocatalysts in the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, a transformation that could be adapted for the synthesis of chiral pyrazole-containing structures. d-nb.info

Table 3: Organocatalytic and Metal-Free Synthesis of Pyrazoles

| Synthetic Approach | Starting Materials | Reagents/Catalyst | Key Features | Reference |

| [3+2] Cycloaddition/ nih.govresearchgate.net-Sigmatropic Rearrangement | N-Tosylhydrazones, Calcium Carbide | None (Transition-metal-free) | High regioselectivity, good yields | rsc.org |

| Annulation | Aldehyde hydrazones, Acetylenic esters | Trifluoroacetic acid | Metal-free, broad substrate scope | researchgate.net |

| N-Arylation | Pyrazole derivatives, Diaryliodonium salts | Aqueous ammonia | Metal-free, room temperature | nih.gov |

| Enantioselective Synthesis | Racemic propargylic alcohols, Nucleophiles | Chiral phosphoric acid | Organocatalytic, high enantioselectivity | d-nb.info |

Elucidation of Reaction Mechanisms in Fluoroaryl Pyrazole Synthesis

Mechanistic Pathways of Electrophilic Fluorination

Direct electrophilic fluorination is a primary method for introducing fluorine onto the pyrazole (B372694) ring. The mechanism of this transformation is highly dependent on the fluorinating agent and the substrate.

With N-F reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), the fluorination of pyrazoles typically occurs at the C-4 position, which is consistent with an electrophilic aromatic substitution mechanism. thieme-connect.comsci-hub.se The reaction proceeds through the formation of a Wheland-type intermediate, or σ-complex, which then eliminates a proton to yield the fluorinated aromatic product. researchgate.net Kinetic studies often show small isotope effects (kH/kD ≈ 1), indicating that the C-F bond formation is the rate-determining step, not the subsequent proton elimination. researchgate.net However, the reaction can be complex. For instance, the fluorination of 3,5-diphenylpyrazole (B73989) with one equivalent of Selectfluor can yield a mixture of the starting material, the 4-fluoro product, and the 4,4-difluoro-4H-pyrazole. thieme-connect.com The formation of the difluorinated product suggests that the initially formed 4-fluoropyrazole can undergo a second fluorination at the same position to form a difluorinated salt intermediate, which is then deprotonated upon workup. thieme-connect.com

Computational studies on electrophilic fluorination with Selectfluor suggest that a single electron transfer (SET) mechanism can also be operative, competing with the classical SN2-Ar pathway. researchgate.net The viability of an SET pathway is supported by experiments where radical traps have intercepted reaction intermediates. researchgate.net In some cases, unexpected C-C bond cleavage has been observed during the fluorination of pyrazoles bearing methylene (B1212753) groups at the C-4 position, leading to 4-fluoropyrazole products. sci-hub.seresearchgate.netresearchgate.net

Palladium-catalyzed C-H bond electrophilic fluorination offers a regioselective alternative, particularly for the ortho-fluorination of arylpyrazoles. wiley.com In these reactions, the pyrazole ring acts as a directing group. The mechanism is often proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. wiley.comrsc.org However, DFT modeling has suggested an alternative pathway involving an outer-sphere oxidative addition of the fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to the Pd(II) center. wiley.com This avoids the high-energy Pd(IV) intermediate. The general catalytic cycle involves C-H activation to form a palladacycle, followed by oxidative addition of the N-F reagent, and concluding with reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst. rsc.org Steric effects from substituents on the pyrazole and aryl rings can significantly influence the reaction's efficiency. wiley.com

Table 1: Examples of Electrophilic Fluorination of Pyrazoles

| Starting Material | Fluorinating Agent | Catalyst/Conditions | Product(s) | Yield (%) | Ref |

| 3,5-Diphenylpyrazole | Selectfluor™ | MeCN, reflux | 4-Fluoro-3,5-diphenylpyrazole | 25 | thieme-connect.com |

| 3,5-Diphenylpyrazole | Selectfluor™ (2 equiv.) | MeCN, reflux | 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | 74 | thieme-connect.com |

| 1-Phenylpyrazole | Pd(OAc)₂ | NFSI, PhCF₃, 130 °C | 1-(2-Fluorophenyl)pyrazole | 80 | wiley.com |

| 4-(Hydroxymethyl)-3,5-dimethyl-1H-pyrazole | Selectfluor™ | MeCN, reflux | 4-Fluoro-3,5-dimethyl-1H-pyrazole | 63 | sci-hub.se |

Detailed Mechanisms of [3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly convergent method for constructing the pyrazole core of fluoroaryl pyrazoles. beilstein-journals.org This reaction involves the combination of a 1,3-dipole with a dipolarophile.

A common strategy employs in-situ generated fluorinated nitrile imines as the 1,3-dipole. nih.govbeilstein-journals.org These reactive intermediates are typically formed via the base-mediated dehydrobromination of the corresponding trifluoroacetohydrazonoyl bromides. nih.govresearchgate.net These electron-deficient nitrile imines readily react with a variety of dipolarophiles. nih.gov When reacting with electron-rich alkenes like vinyl ethers, the cycloaddition proceeds with high regioselectivity. sci-hub.se The mechanism involves a concerted [3+2] cycloaddition to form a pyrazoline intermediate, which subsequently undergoes elimination of a leaving group (e.g., an alcohol from a vinyl ether) to aromatize into the final pyrazole product. sci-hub.seacs.org

The reaction of fluorinated nitrile imines with enones (α,β-unsaturated ketones) also proceeds via a [3+2] cycloaddition to yield 5-acyl-pyrazolines, often with complete regio- and diastereoselectivity. nih.govacs.org These pyrazoline intermediates can then be aromatized through oxidation, for example, using manganese dioxide (MnO₂). nih.govacs.org The solvent can play a crucial role in the outcome of this oxidation step. In a non-polar solvent like hexane, a deacylative pathway may be favored, while in a polar solvent like DMSO, the fully substituted pyrazole can be obtained. nih.govacs.org

Another variant of the [3+2] cycloaddition involves the reaction of sydnones with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com Sydnones, which are mesoionic heterocyclic compounds, act as cyclic 1,3-dipoles. The reaction with an alkyne proceeds via a cycloaddition followed by the extrusion of CO₂, leading to the formation of the pyrazole ring. mdpi.com This method has been successfully applied to the synthesis of 1-(2-fluorophenyl)pyrazoles. mdpi.com

Table 2: [3+2] Cycloaddition Reactions for Fluoroaryl Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Intermediate | Product | Yield (%) | Ref |

| N-Aryl trifluoroacetohydrazonoyl bromide | Chalcone | Et₃N, CH₂Cl₂ | 5-Acyl-pyrazoline | 1-Aryl-3-trifluoromethyl-4,5-diarylpyrazole (after oxidation) | Varies | nih.gov |

| N-(2,4-Difluorophenyl)trifluoroacetohydrazonoyl bromide | 1,4-Naphthoquinone | Et₃N, CH₂Cl₂ | [3+2]-cycloadduct | 1-(2,4-Difluorophenyl)-3-(trifluoromethyl)-1H-anthra[1,2-c]pyrazole-6,11-dione | 81 | beilstein-journals.org |

| 3-(2-Fluorophenyl)sydnone | DMAD | Toluene, reflux | N/A | Dimethyl 1-(2-fluorophenyl)-1H-pyrazole-4,5-dicarboxylate | 80 | mdpi.com |

Mechanistic Aspects of Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a versatile route to functionalized fluoroaryl pyrazoles. Palladium catalysis is particularly prevalent in this area, enabling the formation of C-C and C-N bonds. wiley-vch.denih.gov

The synthesis of N-arylpyrazoles can be achieved through the coupling of pyrazoles with aryl halides. beilstein-journals.org The catalytic cycle for these reactions, such as the Buchwald-Hartwig amination, generally involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(Ar)(X)L₂]. nih.govnih.gov

Association and Deprotonation : The pyrazole coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-pyrazolide complex.

Reductive Elimination : The aryl group and the pyrazolide ligand couple and are eliminated from the palladium center, forming the N-arylpyrazole product and regenerating the active Pd(0) catalyst. nih.govnih.gov

The choice of ligand is crucial for the success of these couplings. Bulky, electron-rich phosphine (B1218219) ligands are often used to promote the reductive elimination step and prevent side reactions like β-hydride elimination. nih.gov

Palladium catalysis is also central to direct C-H functionalization reactions, which avoid the need for pre-functionalized starting materials. wiley.comnih.gov The pyrazole-directed ortho-C-H fluorination of an arene is a prime example. wiley.comrsc.org The proposed mechanism often involves the formation of a five-membered palladacycle intermediate through C-H activation. wiley.com This is followed by an oxidative step with an electrophilic fluorine source (like NFSI) and subsequent reductive elimination of the fluorinated product. wiley.comrsc.org While a Pd(II)/Pd(IV) cycle is frequently invoked, alternative pathways, such as those involving outer-sphere oxidative addition to a Pd(II) species, have been proposed based on computational and experimental evidence. wiley.com

Table 3: Mechanistic Steps in Palladium-Catalyzed Fluoroaryl Pyrazole Synthesis

| Mechanistic Step | Description | Key Intermediates | Role of Ligand/Additives | Ref |

| Oxidative Addition | The active Pd(0) catalyst inserts into the Aryl-Halide or Aryl-Triflate bond. | Pd(II)-aryl-halide complex | Stabilizes the Pd(0) state and facilitates insertion. | nih.govnih.gov |

| C-H Activation | A C-H bond on the arene is cleaved by the Pd(II) center, often directed by the pyrazole ring. | Palladacycle | Directs the regioselectivity of the functionalization. | wiley.com |

| Reductive Elimination | The new C-F, C-N, or C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. | Product-Pd(0) complex | Bulky, electron-donating ligands accelerate this step. | nih.govnih.gov |

Investigation of Unexpected Ring Opening and Rearrangement Pathways

While many synthetic routes to fluoroaryl pyrazoles are direct, several methods proceed through unexpected ring-opening and rearrangement events, offering novel synthetic strategies.

One such transformation involves the ring-opening fluorination of bicyclic azaarenes like pyrazolo[1,5-a]pyridines. nih.gov The proposed mechanism begins with the electrophilic fluorination of the electron-rich heteroaromatic system at the C3 position using an agent like Selectfluor. nih.gov This is followed by deprotonation at the C2 position and subsequent N-N bond cleavage, leading to the opening of the pyrazole ring. nih.gov This sequence results in the formation of a tertiary carbon-fluorine bond, transforming a C(sp²)-H bond into a C(sp³)-F bond via a skeletal transformation. nih.gov

Another remarkable rearrangement was observed during the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid. mdpi.compreprints.orgnih.gov Instead of the expected intramolecular cyclization to a furoxan, the reaction yielded (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate. mdpi.compreprints.org This outcome represents a formal redox disproportionation where the azido (B1232118) group is reduced to an amine, and the remote methyl group is oxidized and acetoxylated. mdpi.comnih.gov Mechanistic investigations, supported by computational analysis, suggest that the reaction proceeds through the transient formation of a pyrazole nitrene. mdpi.compreprints.org This is followed by a complex cascade involving the coarctate (concerted but non-synchronous) opening of the pyrazole ring, rearrangement, and subsequent recyclization to form the final, rearranged product without the need for external oxidants or reductants. mdpi.compreprints.orgnih.gov

The reaction of certain pyrazolines with activated alkynes can also lead to an unexpected ring opening. rsc.org Instead of a simple addition or cycloaddition, the pyrazoline ring opens with the elimination of a stable molecule like styrene (B11656) or ethylene, leading to the formation of 1H-pyrazole-4,5-dicarboxylates. rsc.org Control experiments have been conducted to support the proposed mechanism for these unusual transformations. rsc.org

Table 4: Examples of Unexpected Pathways in Fluoroaryl Pyrazole Synthesis

| Starting Material | Reagents/Conditions | Key Transformation | Proposed Intermediate | Product | Ref |

| Pyrazolo[1,5-a]pyridine | Selectfluor™ | Ring-opening fluorination | C3-fluorinated cation | 2-(2-Fluorovinyl)pyridine derivative | nih.gov |

| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Acetic acid, heat | Ring-opening/recyclization cascade | Pyrazole nitrene | (5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate | mdpi.compreprints.org |

| 1,5-Diphenyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Dimethyl acetylenedicarboxylate (DMAD), neat, 100 °C | Ring opening with elimination of styrene | N/A | Dimethyl 1-phenyl-3-(p-tolyl)-1H-pyrazole-4,5-dicarboxylate | rsc.org |

Computational and Theoretical Chemistry Studies of Fluoroaryl Pyrazoles

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electronic properties of fluoroaryl pyrazoles. These calculations are fundamental to predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For fluoroaryl pyrazoles, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p) or 6-31G(d,p), are employed to determine their optimized geometries and energies. researchgate.netbhu.ac.innih.govresearchgate.net These calculations help in understanding the molecule's most stable three-dimensional arrangement of atoms.

For instance, in a study of 4-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[c] Current time information in Berlin, DE.mdpi.comoxadiazole, DFT calculations were used to establish the optimized molecular geometry. researchgate.net Similarly, the geometric parameters, including bond lengths, dihedral angles, total energy, and heat of formation for various pyrazole (B372694) derivatives have been computed using DFT. nih.gov Such calculations have also been applied to understand the ligand exchange process and binding affinity of pyrazole-containing polymers with metal ions like Palladium (Pd) and Platinum (Pt). researchgate.net

The following table presents a selection of data from DFT calculations on pyrazole derivatives.

| Compound/System | Calculation Method | Key Findings |

| Pyrazole Derivatives | DFT/B3LYP | Determination of geometric parameters (dipole moment, bond length, total energy). nih.gov |

| 4-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[c] Current time information in Berlin, DE.mdpi.comoxadiazole | DFT/B3LYP/6-31G(d,p) | Established optimized molecular geometry. researchgate.net |

| Pyrazole-containing Covalent Organic Polymer (COP-214) | DFT | Calculated bond dissociation energies and binding affinities for Pd and Pt. researchgate.net |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | B3LYP/def-TZVP | Optimized geometries of Z and E isomers and their transition states. researchgate.net |

| Pyrazole-hydrazone derivatives | DFT | Provided insights into reactivity and site selectivity. nih.gov |

This table is for illustrative purposes and combines findings from multiple sources.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. imist.maschrodinger.com A smaller gap generally implies higher reactivity. researchgate.net

In the context of fluoroaryl pyrazoles, FMO analysis helps to predict their chemical behavior. For example, in pyrazole-hydrazone derivatives, the HOMO was found to be localized on the 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO was on the hydrazone function, indicating the path of electron transition. nih.gov The HOMO-LUMO energy gaps for various pyrazole derivatives have been calculated to assess their stability and potential reactivity. nih.govresearchgate.net

The table below summarizes FMO analysis data for some pyrazole compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole-hydrazone L1 | -5.8186 | -1.0152 | 4.8034 |

| Pyrazole-hydrazone L2 | -6.4850 | -0.7349 | 5.7500 |

Data sourced from a study on new pyrazole-hydrazone derivatives. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

For pyrazoline derivatives, MEP analysis has been used to identify important molecular characteristics like dipole moment and chemical reactivity. researchgate.net In a study of pyrazole, the MEP map showed localized negative potential near the iminic nitrogen atom, indicating a likely site for interaction. researchgate.net The red and yellow regions on an MEP map denote areas of strong electron density, while blue and green indicate lower electron density. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational stability and flexibility. mdpi.com These simulations are particularly useful for understanding how fluoroaryl pyrazoles behave in different environments, such as in solution or when interacting with biological macromolecules. mdpi.comnih.gov

MD simulations have been employed to study the stability of pyrazole derivatives in complex with proteins. For instance, simulations of pyrazole-carboxamides bound to carbonic anhydrase receptors showed good stability with minor conformational changes over 50 nanoseconds. nih.gov Similarly, MD simulations of pyrazole-containing imide derivatives helped to explore their binding mode with the Heat Shock Protein 90α (Hsp90α). nih.gov These studies are crucial for drug design, as they can predict how a molecule will behave in a biological system. mdpi.com

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. mdpi.com This method is extensively used in drug discovery to screen potential drug candidates and understand their binding mechanisms. researchgate.netdergipark.org.tr

For fluoroaryl pyrazoles, molecular docking has been instrumental in evaluating their potential as therapeutic agents. Docking studies have been performed to investigate the binding of pyrazole derivatives to various biological targets, including:

Tubulin: To assess their potential as anticancer agents that inhibit tubulin polymerization. mdpi.com

VEGFR-2 Kinase: To explore their role as anti-breast cancer agents. nih.gov

Mycobacterium tuberculosis CYP121A1: To evaluate their potential as inhibitors against tuberculosis. nih.gov

DNA Gyrase: To understand their antimicrobial activity. researchgate.netmdpi.com

Human Topoisomerase II β: To investigate their anticancer properties. nih.gov

The results of these docking studies, often presented as binding energies (e.g., in kcal/mol), help to identify promising compounds for further experimental investigation. mdpi.commdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid state, known as crystal packing, is determined by a variety of intermolecular interactions. rsc.orgmdpi.com Understanding these interactions is crucial for predicting the physical properties of fluoroaryl pyrazoles, such as their melting point and solubility.

Hydrogen Bonding Networks

Hydrogen bonds are a predominant force in the crystal structures of pyrazole derivatives, owing to the presence of both a hydrogen-bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom). nih.gov In the case of fluoroaryl pyrazoles, these interactions are crucial in forming extended supramolecular assemblies.

A notable example is the crystal structure of 4-fluoro-1H-pyrazole, which has been elucidated at 150 K. nih.govnih.gov Unlike its chloro and bromo analogues that form trimeric motifs, 4-fluoro-1H-pyrazole forms one-dimensional chains through intermolecular N-H···N hydrogen bonds. nih.govnih.govresearchgate.net The asymmetric unit contains two crystallographically unique molecules linked by such a hydrogen bond. nih.govnih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1···N3 | 0.860(2) | 2.038(2) | 2.885(3) | 167.73(10) |

| N21—H21···N12 | 1.01 | 1.87 | 2.871(9) | 171 |

Halogen-Based Interactions, including F···H Contacts

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). researchgate.netunimi.it While the strength of halogen bonds typically follows the trend I > Br > Cl > F, the highly electronegative fluorine atom can participate in weaker, yet structurally significant, interactions, particularly C-H···F contacts. unimi.it These interactions are often considered a type of hydrogen bond where the fluorine atom serves as the acceptor. rsc.org

In the crystal structures of various fluorophenyl pyrazole derivatives, C-H···F interactions have been identified as playing a role in the molecular packing. nih.govnih.gov For instance, in 3,5-bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole, C-H···F contacts connect the molecules into double layers. nih.gov Similarly, in 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-[(4-fluorophenyl)diazenyl]-4-methylthiazole, pairs of molecules are linked by intermolecular C-H···F contacts. nih.goviucr.org

Computational studies, such as ab initio calculations, can be employed to investigate the energetics and nature of these F···H contacts. rsc.orgrsc.org These studies help to distinguish true hydrogen bonds from mere van der Waals contacts and to understand the contribution of dispersion and electrostatic forces. rsc.org The geometry of these interactions, including the H···F distance and the C-H···F angle, is critical for their characterization. rsc.org

| Compound | Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| 3,5-Bis(4-fluorophenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole | C-H···F | < 2.6 | - | - | nih.gov |

| 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-...-4-methylthiazole | C-H···F | - | - | - | nih.goviucr.org |

Specific distance and angle values were not fully detailed in the provided search results but were noted as being below the sum of van der Waals radii.

π-Stacking Interactions between Aromatic Moieties

π-Stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are fundamental in the fields of chemistry and biology, influencing everything from the structure of DNA to the design of new materials. nih.gov In fluoroaryl pyrazoles, both the pyrazole ring and the fluorophenyl substituent are aromatic moieties capable of engaging in π-stacking.

Computational studies, often employing dispersion-corrected density functional theory (DC-DFT), are essential for quantifying the strength and preferred geometry of these interactions. nih.govmsstate.edu These calculations can provide detailed potential energy surfaces, revealing the most stable arrangements, which are typically parallel-displaced or T-shaped. nih.gov The interaction energy is a combination of electrostatic and dispersion contributions. nih.govcomporgchem.com

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interaction Energy (kcal/mol) | Compound Type | Reference |

|---|---|---|---|---|

| Pyrazolyl and Fluorophenyl | 3.6510 (13) | Not Reported | Pyrazolinyl thiazole (B1198619) derivative | nih.goviucr.org |

| Pyrazole and Benzene | 3.62 | -6.7 | Mn(II) coordination compound | mdpi.com |

| Pyridine and Phenylalanine | - | -3.92 | Factor Xa with inhibitor | nih.gov |

Structural Characterization and Advanced Analysis in Fluoroaryl Pyrazole Research

Crystallographic Studies (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique for determining the exact atomic arrangement of a molecule in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions. Studies on fluoroaryl pyrazole (B372694) derivatives have revealed detailed insights into their molecular geometry and supramolecular assembly.

In the solid state, these molecules often engage in various non-covalent interactions that dictate their packing arrangement. For instance, the crystal structure of 4-fluoro-1H-pyrazole shows the formation of catemeric chains through intermolecular hydrogen bonds. mdpi.com Similarly, in 5-(4-fluorophenyl)-1H-pyrazol-3-amine, Hirshfeld surface analysis has been used to study non-covalent interactions within the crystal structure. tandfonline.com These studies highlight how hydrogen bonds and other weak interactions, such as π-π stacking, contribute to the stability of the crystal lattice. tandfonline.commdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈FN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.713(2) |

| b (Å) | 11.094(5) |

| c (Å) | 13.633(6) |

| β (°) | 100.17(4) |

| Volume (ų) | 850.8(6) |

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Multi-nuclear NMR, High-resolution Mass Spectrometry, IR Spectroscopy)

While crystallography provides a static picture of the solid state, advanced spectroscopic techniques are essential for confirming structures in solution and providing complementary information about the molecule's electronic environment and functional groups.

Multi-nuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most valuable tools for structural elucidation in organic chemistry. For fluoroaryl pyrazoles, ¹H, ¹³C, and ¹⁹F NMR are routinely used. researchgate.netnih.gov

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For example, the chemical shifts of the pyrazole ring protons and the aromatic protons on the fluorophenyl group can confirm the substitution pattern. nih.govjocpr.com

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of carbons attached to fluorine exhibit splitting (C-F coupling), which is diagnostic for the presence and location of fluorine atoms. tandfonline.comcdnsciencepub.com For instance, in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the carbon atom directly bonded to fluorine shows a characteristic large coupling constant (¹JC-F), while carbons further away show smaller couplings (²JC-F, ³JC-F). semanticscholar.org

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. The chemical shift of the fluorine signal provides direct evidence of the fluoro-substitution on the phenyl ring. researchgate.netnih.gov

| Nucleus | Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

|---|---|---|

| ¹H | 7.75 (dd), 7.43 (dd), 7.20–7.05 (m), 6.13 (d) | J = 8.8, 5.4 (H-H); J = 5.1 (H-F) |

| ¹³C | 164.1 (d), 158.7 (d), 151.1 (d), 127.6 (d), 116.0 (d), 115.7 (d), 87.0 (d) | J = 251.2 (C-F), J = 282.9 (C-F), J = 10.4 (C-F), J = 8.4 (C-F), J = 21.8 (C-F), J = 22.1 (C-F), J = 14.2 (C-F) |

| ¹⁹F | -109.34 (tt), -111.89 (tt), -122.44 (d) | J = 8.4, 5.1 (F-H) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for unambiguously determining the elemental composition of a newly synthesized compound. mdpi.comsciopen.com By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. This technique is routinely used to confirm the identity of fluorophenyl pyrazole products. semanticscholar.orgnih.gov For example, the synthesized compound 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole was confirmed by HRMS, where the experimentally observed mass precisely matched the calculated mass for its protonated form [M+H]⁺. mdpi.com

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | C₁₈H₁₀F₆N₂ | [M+H]⁺ | 369.0821 | 369.0821 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In fluoroaryl pyrazoles, characteristic bands confirm the presence of the key structural components. jocpr.comorientjchem.org The spectrum of 4-fluoro-1H-pyrazole shows a sharp N-H stretching frequency characteristic of pyrazoles that form catemeric (chain-like) structures in the solid state. mdpi.com The C-F bond in fluorobenzene (B45895) and its derivatives gives rise to strong absorption bands, typically in the 1250-1000 cm⁻¹ region. irphouse.com Other important vibrations include aromatic C-H stretching above 3000 cm⁻¹, and C=N and C=C stretching vibrations within the pyrazole and phenyl rings, respectively. semanticscholar.orgresearchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretch | ~3130 | Present in N-unsubstituted pyrazoles |

| Aromatic C-H stretch | ~3050 | Phenyl and pyrazole C-H bonds |

| C=N stretch | ~1590 | Pyrazole ring vibration |

| C=C stretch | ~1500-1600 | Aromatic ring vibrations |

| C-F stretch | ~1230 | Strong absorption from the C-F bond |

Structure Activity Relationships Sar and Molecular Design Principles in Fluoroaryl Pyrazoles

Influence of Fluorination Position and Degree on Molecular Properties and Interaction Profiles

The strategic placement and number of fluorine atoms on the aryl ring of fluoroaryl pyrazoles can profoundly affect their molecular properties and how they interact with biological targets. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds, as well as participate in hydrogen bonding, are key to these effects. researchgate.netolemiss.edu

The introduction of fluorine can increase a molecule's lipophilicity, which in turn affects the hydrophobic interactions between a drug molecule and its receptor. researchgate.net This enhanced lipophilicity can improve a compound's bioavailability. nih.gov For instance, studies on pyrazole (B372694) derivatives have shown that increasing the number of fluorine atoms can lead to increased inhibitory potency against certain enzymes. nih.gov

The position of the fluorine atom is also critical. For example, in a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles, the presence of fluorine atoms at different positions on the aryl group was found to enhance biological activity. Specifically, the compound (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole demonstrated notable inhibitory potency and selectivity for inducible nitric oxide synthase (iNOS). mdpi.comresearchgate.net

Furthermore, the degree of fluorination can influence the planarity of the molecule. In a study of fluorinated bis(pyrazoles), an increased degree of fluorination led to a greater deviation from planarity. However, the absorption and fluorescence emission properties were only slightly affected by the number of fluorine atoms. rsc.org Conversely, the dielectric constant was observed to increase with a higher number of fluorine atoms. rsc.org

Research on 1H-pyrazolo[3,4-b]quinoline derivatives revealed that the introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency and HOMO/LUMO energy levels. The basicity of the molecule was also tuned by the distance-dependent electron-withdrawing effect of fluorine. researchgate.net

The following table summarizes the effects of fluorination on the properties of various pyrazole derivatives:

| Compound Class | Effect of Fluorination | Research Finding |

| Pyrazole Derivatives | Increased inhibitory potency and nNOS selectivity with an increasing number of fluorine atoms. nih.gov | Fluorine atoms may form hydrogen bonds with the active center of the enzyme. nih.gov |

| (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles | Enhanced biological activity. mdpi.comresearchgate.net | The 3-fluoro-4-hydroxyphenyl derivative was a potent and selective iNOS inhibitor. mdpi.comresearchgate.net |

| Fluorinated bis(pyrazoles) | Increased deviation from planarity and a higher dielectric constant with more fluorine atoms. rsc.org | Absorption and fluorescence were only slightly affected. rsc.org |

| 1H-pyrazolo[3,4-b]quinolines | Modified fluorescence, HOMO/LUMO levels, and basicity. researchgate.net | The electron-withdrawing effect of fluorine is distance-dependent. researchgate.net |

Rational Design Strategies for Targeted Molecular Architectures and Functionalization

The rational design of fluoroaryl pyrazoles involves a deep understanding of the structure-activity relationships discussed previously. By strategically placing fluorine atoms and other functional groups, chemists can tailor the properties of these molecules for specific applications.

One key strategy is the use of combinatorial chemistry to generate large libraries of pyrazole-based structures. nih.gov This approach, combined with computational methods like molecular docking and deep learning, allows for the rapid screening and identification of promising candidates with desired biological activities. nih.gov

For instance, in the development of potential inhibitors for the SARS-CoV-2 main protease (Mpro), a library of over 60,000 pyrazole derivatives was generated and screened virtually. nih.gov This led to the identification of critical structural features for Mpro binding, such as tryptamine (B22526) and N-phenyl fragments. nih.gov

Another important aspect of rational design is the functionalization of the pyrazole core. Various synthetic methodologies have been developed to introduce a wide range of substituents at different positions of the pyrazole ring. mdpi.comresearchgate.net This includes N-alkylation, N-arylation, and the introduction of diverse groups at the C3, C4, and C5 positions. nih.gov

The synthesis of pyrazoles often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The choice of reactants and reaction conditions allows for the control of substitution patterns on the resulting pyrazole ring. For example, multicomponent reactions and transition-metal catalyzed reactions have emerged as powerful tools for the synthesis of highly substituted pyrazoles. mdpi.com

The functionalization of pre-formed pyrazole rings is also a common strategy. This can involve reactions such as electrophilic substitution, nucleophilic substitution, and cross-coupling reactions to introduce new functional groups and build more complex molecular architectures.

The following table highlights some rational design strategies and their applications in the development of functional fluoroaryl pyrazoles:

| Design Strategy | Method | Application |

| Combinatorial Chemistry & Virtual Screening | Generation of large libraries, molecular docking, deep learning. nih.gov | Rapid discovery of potential enzyme inhibitors (e.g., SARS-CoV-2 Mpro). nih.gov |

| Scaffold Decoration | Introduction of diverse substituents onto the pyrazole core. nih.gov | Enhancement of chemical diversity and optimization of biological activity. nih.gov |

| Multi-component Reactions | One-pot synthesis from multiple starting materials. mdpi.com | Efficient construction of highly substituted pyrazoles. mdpi.com |

| Post-functionalization of Pyrazole Ring | Electrophilic/nucleophilic substitution, cross-coupling reactions. researchgate.net | Introduction of new functional groups to fine-tune properties. researchgate.net |